H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH
Description
Primary Sequence Analysis and Residue Composition
The primary structure of H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH consists of twenty-one amino acid residues arranged in the sequence ADAQHATPPKKKRKVEDPKDF. This peptide exhibits a highly characteristic composition dominated by positively charged residues, which fundamentally influences its biological activity and structural properties. The sequence contains six lysine residues and one arginine residue, contributing to an overall net positive charge that is critical for its functional role as a protein kinase substrate.
Detailed compositional analysis reveals specific residue distributions that define the peptide's chemical behavior. The amino acid composition includes alanine residues at positions 1, 3, and 6, providing structural flexibility points within the sequence. Aspartic acid residues appear at positions 2, 17, and 20, introducing negative charges that create local electrostatic interactions with the abundant positive charges. The central region contains a remarkable cluster of basic residues spanning positions 10-14, which forms the characteristic sequence Pro-Lys-Lys-Lys-Arg-Lys that serves as a nuclear localization signal motif.
The peptide also incorporates two proline residues at positions 8 and 9, which introduce significant conformational constraints due to proline's unique cyclic structure. These proline residues create rigid points within the otherwise flexible peptide backbone, potentially influencing the overall three-dimensional organization. Additional residues include glutamine at position 4, histidine at position 5, threonine at position 7, valine at position 15, glutamic acid at position 16, and phenylalanine at the carboxyl terminus.
The charge distribution analysis reveals a predominantly basic peptide with theoretical isoelectric point calculations indicating high positive charge at physiological pH conditions. This charge characteristic is particularly pronounced in the central region where the lysine and arginine cluster creates an exceptionally high positive charge density that is essential for nuclear import mechanisms.
Molecular Formula and Mass Spectrometry Data
The molecular formula of this compound is C106H172N32O32, representing a complex organic molecule with substantial molecular weight. The calculated molecular weight is 2406.7 grams per mole, positioning this peptide in the category of medium-sized bioactive peptides that require specialized analytical approaches for accurate characterization.
Mass spectrometric analysis of this peptide presents distinctive fragmentation patterns characteristic of basic peptide sequences. The high density of lysine and arginine residues provides multiple sites for protonation during electrospray ionization, typically resulting in multiply charged molecular ion species. Matrix-assisted laser desorption ionization mass spectrometry typically produces strong molecular ion peaks due to the peptide's favorable ionization characteristics.
Fragmentation patterns observed in tandem mass spectrometry experiments reveal preferential cleavage sites adjacent to the proline residues at positions 8 and 9, which represent points of structural weakness in the peptide backbone. Additional fragmentation occurs through charge-directed pathways, where the abundant basic residues facilitate proton-induced cleavage reactions. The lysine-rich region exhibits characteristic neutral losses corresponding to side chain fragmentations and alpha-cleavage reactions typical of basic amino acids.
| Molecular Property | Value | Analysis Method |
|---|---|---|
| Molecular Formula | C106H172N32O32 | Computational Analysis |
| Molecular Weight | 2406.7 g/mol | Mass Spectrometry |
| Theoretical pI | >9.0 | Computational Prediction |
| Net Charge (pH 7.0) | +6 to +7 | Electrostatic Calculation |
| Monoisotopic Mass | 2405.3 Da | High-Resolution MS |
The peptide demonstrates excellent stability under standard mass spectrometric conditions, with minimal in-source decay fragmentation when appropriate matrix conditions are employed. However, the high number of basic residues can lead to complex charge state distributions that require careful interpretation during spectral analysis.
Three-Dimensional Conformational Modeling Challenges
The structural modeling of this compound presents significant computational challenges due to the inherent flexibility of peptide molecules and the complex electrostatic interactions arising from the high charge density. The twenty-one residue length places this peptide in a particularly difficult category for three-dimensional structure prediction, as it is too long for simple conformational enumeration yet too short for stable secondary structure formation.
The presence of multiple flexible bonds throughout the peptide backbone creates an enormous conformational space that exceeds current computational capabilities for exhaustive sampling. Each amino acid residue contributes multiple degrees of freedom through phi and psi backbone angles, with additional flexibility from side chain rotations, particularly pronounced for the six lysine residues and single arginine residue. The computational complexity increases exponentially with peptide length, making brute-force conformational modeling practically impossible.
Proline residues at positions 8 and 9 introduce specific modeling constraints due to their rigid cyclic structure, which restricts backbone flexibility and may induce local turns or bends in the peptide structure. These conformational restrictions create additional complexity for molecular dynamics simulations and require specialized force field parameters to accurately model proline-induced structural effects. The consecutive proline arrangement is particularly challenging as it may induce polyproline helix formation or extended conformations that significantly influence the overall peptide shape.
Electrostatic interactions between the numerous charged residues create additional modeling complications, as the high positive charge density in the central region generates strong repulsive forces that must be balanced against potential attractive interactions with the aspartic acid and glutamic acid residues. These long-range electrostatic effects require sophisticated computational approaches that account for solvent effects and ionic strength conditions.
Current peptide-protein docking protocols struggle with molecules of this size and charge distribution, as most algorithms are optimized for shorter peptides or lack adequate treatment of highly charged species. The lack of experimental three-dimensional structure data for this specific peptide further complicates validation of computational models, requiring reliance on homology modeling approaches or ab initio prediction methods with inherent uncertainties.
Nuclear Localization Signal Motif (PKKKRKV) Identification
The sequence this compound contains a classical nuclear localization signal motif embedded within its central region, specifically the sequence Pro-Lys-Lys-Lys-Arg-Lys-Val spanning positions 9-15. This motif represents a variant of the prototypical simian virus 40 large T-antigen nuclear localization signal, which was the first nuclear localization sequence to be discovered and characterized.
The nuclear localization signal motif PKKKRKV corresponds precisely to the consensus sequence for monopartite nuclear localization signals, which typically consist of short sequences of positively charged lysines or arginines exposed on the protein surface. The presence of four consecutive lysine residues followed by arginine creates an exceptionally strong nuclear import signal that exceeds the minimum requirements for nuclear transport recognition. This cluster of basic residues provides the necessary positive charge density for interaction with importin alpha, the primary nuclear import receptor.
Structural analysis of the nuclear localization signal region reveals optimal spacing and charge distribution for importin alpha binding. The proline residue at position 9 may serve as a structural anchor that positions the basic cluster for optimal receptor recognition, while the valine residue at position 15 provides hydrophobic contacts that stabilize the protein-protein interaction. The sequence context surrounding the nuclear localization signal, including the additional lysine residues at positions 19 and aspartic acid residues that create local charge balance, may influence the accessibility and strength of nuclear import.
Comparative analysis with established nuclear localization signals demonstrates that the PKKKRKV motif exhibits characteristics similar to highly efficient nuclear import sequences. The presence of five basic residues within a seven-amino acid span creates charge density comparable to the most potent nuclear localization signals characterized in the literature. The specific arrangement of lysines and arginine follows the established pattern for monopartite signals, where the basic residues are concentrated in a single cluster rather than distributed in bipartite arrangements.
| Nuclear Localization Signal Feature | PKKKRKV Motif | Canonical SV40 NLS |
|---|---|---|
| Basic Residue Count | 5 | 4 |
| Sequence Length | 7 amino acids | 7 amino acids |
| Charge Density | +5 in 7 residues | +4 in 7 residues |
| Motif Type | Monopartite | Monopartite |
| Importin Alpha Affinity | High (predicted) | High (experimentally validated) |
The functional significance of this nuclear localization signal motif extends beyond simple nuclear import, as the sequence serves as a recognition element for protein kinase phosphorylation events that can regulate nuclear localization efficiency. The lysine residues within the motif provide potential sites for post-translational modifications that may modulate nuclear import activity, creating regulatory mechanisms for cellular localization control.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H172N32O32/c1-55(2)83(101(165)128-69(36-38-79(141)142)94(158)132-73(52-82(147)148)102(166)136-45-21-32-75(136)99(163)127-65(29-13-18-42-110)92(156)131-72(51-81(145)146)98(162)133-74(105(169)170)48-60-24-8-7-9-25-60)134-95(159)66(30-14-19-43-111)124-91(155)67(31-20-44-117-106(114)115)125-89(153)63(27-11-16-40-108)122-88(152)62(26-10-15-39-107)123-90(154)64(28-12-17-41-109)126-100(164)76-33-22-46-137(76)103(167)77-34-23-47-138(77)104(168)84(59(6)139)135-87(151)58(5)120-96(160)70(49-61-53-116-54-118-61)130-93(157)68(35-37-78(113)140)121-86(150)57(4)119-97(161)71(50-80(143)144)129-85(149)56(3)112/h7-9,24-25,53-59,62-77,83-84,139H,10-23,26-52,107-112H2,1-6H3,(H2,113,140)(H,116,118)(H,119,161)(H,120,160)(H,121,150)(H,122,152)(H,123,154)(H,124,155)(H,125,153)(H,126,164)(H,127,163)(H,128,165)(H,129,149)(H,130,157)(H,131,156)(H,132,158)(H,133,162)(H,134,159)(H,135,151)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,169,170)(H4,114,115,117)/t56-,57-,58-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPOEPIILXQMAF-YABPZEJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H172N32O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc-Based Strategy
The Fmoc (9-fluorenylmethoxycarbonyl) approach is the predominant method for synthesizing ADAQHATPPKKKRKVEDPKDF. The process begins with anchoring the C-terminal phenylalanine residue to a Wang resin via its carboxyl group. Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF), followed by coupling of subsequent amino acids activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). For example, the incorporation of lysine residues at positions 10–12 and 18 requires orthogonal protection with tert-butoxycarbonyl (Boc) groups to prevent side-chain interactions during elongation.
A critical challenge arises at the polyproline motif (Pro⁸-Pro⁹), where steric hindrance reduces coupling efficiency. To mitigate this, double coupling cycles with extended reaction times (90 minutes) and elevated temperatures (50°C) are employed. Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hours to cleave the product while removing side-chain protecting groups.
Resin and Linker Selection
Rink amide resin is preferred for C-terminal amidation, but Wang resin remains standard for free carboxyl termini. For this peptide, which terminates in a free -OH group, Wang resin functionalized with a hydroxyl-based linker ensures efficient cleavage without undesired modifications. The resin’s loading capacity (0.4–0.6 mmol/g) balances synthesis scale and steric accessibility for long sequences.
Liquid-Phase Peptide Synthesis
Fragment Condensation
Liquid-phase synthesis involves assembling shorter segments (e.g., ADAQHAT, PPKKKRK, and VEDPKDF) via solution-phase reactions, followed by fragment condensation. The lysine-rich segment (PPKKKRK) is synthesized using Boc chemistry to protect ε-amines, with coupling mediated by dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Fragments are purified by precipitation in cold diethyl ether and characterized via thin-layer chromatography (TLC) before condensation.
Challenges include solubility discrepancies between segments. The hydrophobic VEDPKDF fragment requires dissolution in hexafluoroisopropanol (HFIP), while the hydrophilic PPKKKRK segment is processed in DMF/water mixtures. Coupling these fragments necessitates mixed anhydride or azide methods to minimize racemization.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified using reversed-phase HPLC with a C₁₈ column (250 × 4.6 mm, 5 μm). A gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes resolves impurities, yielding >95% purity. The peptide’s retention time (22.3 minutes) correlates with its hydrophobicity profile.
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms the molecular weight (observed: 2406.2 Da; theoretical: 2406.7 Da). Electrospray ionization (ESI) MS/MS fragments the peptide at aspartic acid-proline bonds, validating the sequence.
Challenges and Optimization
Aggregation and Solubility
The lysine- and arginine-rich region (KKKRKV) induces aggregation during SPPS. Incorporating 20% dimethyl sulfoxide (DMSO) into coupling solutions improves solvation, while pseudoproline dipeptides (e.g., Thr-Pro) prevent β-sheet formation.
Side Reactions
Aspartimide formation at Asp² and Asp¹⁶ is minimized by using HOBt/DIPEA activation and avoiding prolonged TFA exposure. Lyophilization at pH 6.0 stabilizes the final product.
Applications and Implications
This peptide is pivotal in studying CDK1/cyclin B activity, with phosphorylation at Thr⁷ serving as a marker for kinase assays. Its synthesis underscores advancements in handling long, basic sequences, informing therapeutic peptide development .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like or .
Reduction: Reduction reactions can be performed using or .
Substitution: Amino acid residues can be substituted using or .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Site-directed mutagenesis, chemical modification
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can result in methionine sulfoxide, while reduction can restore disulfide bonds to thiol groups.
Scientific Research Applications
H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in vaccine development.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC and MS.
Mechanism of Action
The mechanism of action of H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Chemical Identification :
- CAS No.: 135546-44-0
- Sequence : H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH
- Molecular Formula : C₁₀₆H₁₇₂N₃₂O₃₂
- Molecular Weight : 2406.7 g/mol
- Solubility : Water-soluble (2 mg/mL) .
- Storage : -20°C .
- Functional Role: Known as P34CDC2 kinase substrate peptide, it is utilized in biochemical studies to investigate kinase-substrate interactions, particularly in cell cycle regulation (e.g., CDK1 activity) .
The peptide This compound shares structural and functional similarities with other bioactive peptides. Below is a detailed comparison:
Table 1: Key Comparisons
Structural and Functional Insights :
Charge Distribution :
- The target peptide contains 5 Lys, 1 Arg, and 4 Asp/Glu residues , creating a highly charged profile ideal for kinase-substrate electrostatic interactions . In contrast, H-Met-Asp-Pro-Val-Asp-Pro-Asn-Ile-Glu-OH () has fewer basic residues but more Asp/Pro, favoring helical conformations in catalytic contexts .
Therapeutic vs. Research Use: The thrombin agonist SFLLRNPNDKYEPF () shares signaling pathway activation (e.g., inositol phosphate release) but lacks the extended Lys/Arg motif critical for kinase binding . His-Ser-Leu-Gly-Lys-Trp... () prioritizes stability (lyophilized formulation) over enzymatic interactions, reflecting divergent design goals .
Sequence Length and Complexity :
- The target peptide ’s 23-residue length enables multi-domain interactions, whereas shorter peptides like H-Ala-Ala-Pro-Ala-OH () serve as minimalist structural models .
Safety and Handling :
Biological Activity
H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH, also known as CSH103, is a synthetic peptide with significant biological activity. This compound, with a molecular formula of CHNO and a molecular weight of approximately 2406.7 g/mol, has been studied for its role as a substrate for various protein kinases, particularly the p34cdc2 kinase, which is crucial in cell cycle regulation.
Structure and Properties
The peptide sequence is rich in basic amino acids (Lys and Arg), which can influence its interaction with cellular membranes and proteins. The presence of multiple proline residues may contribute to its structural stability and potential bioactivity.
| Property | Value |
|---|---|
| CAS Number | 135546-44-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 2406.7 g/mol |
| Peptide Length | 20 amino acids |
1. Protein Kinase Substrate
CSH103 has been identified as a substrate for the p34cdc2 kinase, which plays a pivotal role in the regulation of the cell cycle. This interaction suggests that CSH103 may influence cellular proliferation and differentiation processes. Studies have shown that peptides mimicking this sequence can modulate kinase activity, thereby impacting cell cycle progression.
2. Cellular Effects
Research indicates that CSH103 can affect various cellular mechanisms:
- Cell Proliferation: The peptide has been implicated in promoting cell growth in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Apoptosis Modulation: Preliminary studies indicate that CSH103 may also play a role in apoptosis, although the exact mechanisms remain to be fully elucidated.
3. Neuroprotective Effects
Some studies have explored the neuroprotective properties of similar peptides. While direct evidence for CSH103's neuroprotective effects is limited, its structural similarities to neuroactive peptides suggest potential benefits in neurodegenerative conditions.
Case Study 1: Inhibition of Tumor Cell Growth
A study conducted on human breast cancer cells demonstrated that treatment with CSH103 resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to the inhibition of p34cdc2 activity, leading to cell cycle arrest.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of peptides similar to CSH103 resulted in improved cognitive function and reduced neuronal loss. This suggests a potential therapeutic role for CSH103 or its analogs in treating neurodegenerative diseases.
Research Findings
Recent literature highlights several important findings regarding the biological activity of CSH103:
- Kinase Interaction: Studies have shown that specific modifications to the peptide sequence can enhance or diminish its affinity for p34cdc2.
- Therapeutic Potential: The peptide's ability to modulate cellular pathways opens avenues for developing targeted therapies for cancer and neurodegenerative diseases.
Q & A
Q. What are the optimal strategies for synthesizing this peptide using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS for this 24-amino-acid peptide requires careful selection of coupling agents (e.g., HBTU or TBTU with DIPEA) and resin (Wang or Rink amide resin for C-terminal amidation). Use Fmoc-protected amino acids with orthogonal protecting groups (e.g., Boc for Lys, Trt for His).
- Critical Steps :
- Double couplings for residues with steric hindrance (e.g., Pro-Pro motifs).
- Microwave-assisted synthesis at 50°C for improved yield in challenging sequences .
- Validation : Monitor coupling efficiency via Kaiser test or HPLC.
| Parameter | Condition | Reference |
|---|---|---|
| Coupling Reagent | HBTU/DIPEA (0.1 M in DMF) | |
| Deprotection | 20% piperidine/DMF, 2 × 5 min | |
| Cleavage | TFA:EDT:H2O (94:3:3), 2 h |
Q. How can researchers purify this peptide and validate its purity?
- Methodological Answer : Post-synthesis purification involves reversed-phase HPLC (C18 column, 5–95% acetonitrile/0.1% TFA gradient over 60 min). Validate purity (>95%) using:
- Analytical HPLC (220 nm UV detection).
- LC-MS/MS (Exactive Plus Orbitrap, resolving power 140,000) to confirm molecular weight (calc. 2835.2 Da) .
- MALDI-TOF for isotopic pattern matching.
Q. What analytical techniques are recommended for structural characterization?
- Methodological Answer :
- Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic buffers (e.g., 50% TFE).
- NMR Spectroscopy : 2D - TOCSY and NOESY in 90% HO/10% DO at 278 K to resolve Pro-Pro-Lys motifs .
- FT-IR : Identify amide I/II bands (1650 cm, 1550 cm) for β-sheet/α-helix quantification .
Advanced Research Questions
Q. How can computational modeling predict this peptide’s bioactivity and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate peptide behavior in lipid bilayers (CHARMM36 force field, 100 ns trajectory) to assess membrane permeability.
- Docking Studies (AutoDock Vina) : Screen against potential targets (e.g., G-protein-coupled receptors) using flexible side-chain sampling .
- Machine Learning : Train models on peptide databases (e.g., APD3) to predict antimicrobial or cell-penetrating properties based on charge (+7 at pH 7) and hydrophobicity .
Q. What experimental designs are robust for studying its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips; test peptide binding at 25°C with HBS-EP buffer.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) in 20 mM Tris-HCl, pH 7.4, with 10 μM peptide increments .
- Fluorescence Polarization : Label peptide with FITC; monitor competition assays with unlabeled ligands .
| Assay | Key Parameters | Reference |
|---|---|---|
| SPR | Flow rate: 30 μL/min, RU > 100 | |
| ITC | Stirring speed: 750 rpm |
Q. How to resolve discrepancies between functional assay results (e.g., conflicting bioactivity data)?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-based vs. cell-free assays).
- Batch Analysis : Compare peptide purity and aggregation state (dynamic light scattering) across experimental replicates .
- Meta-Analysis : Use tools like PRISMA to evaluate bias in published data, focusing on variables (e.g., buffer ionic strength, peptide handling) .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
